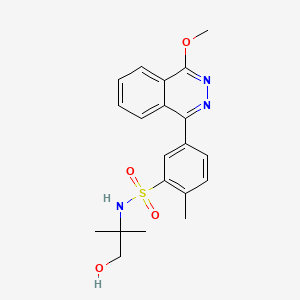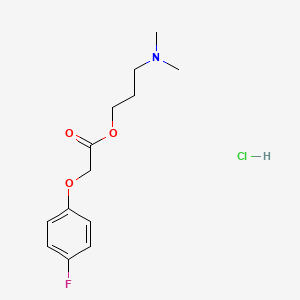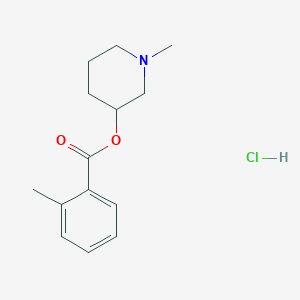![molecular formula C21H27N3O3 B4017801 N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4017801.png)
N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related acetamide derivatives often involves multi-component reactions. For instance, novel α-(acyloxy)-α-(quinolin-4-yl)acetamides have been synthesized via the Passerini three-component reaction between an isocyanide, quinoline-4-carbaldehyde, and arenecarboxylic acids. These reactions are carried out in water, at room temperature, yielding products quantitatively (Taran et al., 2014). This method exemplifies the efficiency and versatility of synthesizing complex acetamide derivatives, which may extend to the compound of interest.
Molecular Structure Analysis
Research on derivatives of N-(phenyl)acetamide has contributed to understanding the molecular structure of such compounds. Studies involving crystal structure analysis provide insights into the planarity and conformation of molecules, as seen in different hydrates of receptors and co-crystals with acids (Karmakar & Baruah, 2008). These analyses are crucial for comprehending the molecular geometry and intermolecular interactions that define the chemical behavior of N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide.
Chemical Reactions and Properties
The chemical reactivity of acetamide derivatives, including the compound , is influenced by their molecular structure. For instance, the synthesis and pharmacological evaluation of pyrrolo[3,2,1-ij]quinoline derivatives have shown potential in histamine and platelet-activating factor antagonism, indicating a variety of chemical reactions these compounds can undergo (Paris et al., 1995).
Physical Properties Analysis
The physical properties of N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide, such as solubility, melting point, and stability, are pivotal for its application in various fields. While specific studies on this compound's physical properties are not directly available, the investigation of related compounds provides a basis for understanding the factors that influence these properties.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical agents, and stability under different conditions, are essential for determining the compound's potential applications and handling requirements. Studies on related compounds, such as the synthesis and antiproliferative activities of similar acetamide derivatives, offer insights into the chemical behavior that can be anticipated for N-{4-[3-(octahydro-1(2H)-quinolinyl)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide (I‐Li Chen et al., 2013).
Propriétés
IUPAC Name |
N-[4-[3-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2,5-dioxopyrrolidin-1-yl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-14(25)22-16-8-10-17(11-9-16)24-20(26)13-19(21(24)27)23-12-4-6-15-5-2-3-7-18(15)23/h8-11,15,18-19H,2-7,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZXBSYRQXXUMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCC4C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7135197 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{[4-(4-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]methyl}nicotinic acid](/img/structure/B4017737.png)

![3-[2-(3,4-diethoxyphenyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B4017744.png)
![3-phenyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B4017752.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4017757.png)

![11-acryloyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4017767.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B4017770.png)
![methyl 4-oxo-4-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}butanoate](/img/structure/B4017783.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B4017806.png)